molecular formula C18H23BrClNO B117846 Embramine hydrochloride CAS No. 13977-28-1

Embramine hydrochloride

Cat. No. B117846
CAS RN: 13977-28-1
M. Wt: 384.7 g/mol
InChI Key: JUOZATSMKDYYGH-UHFFFAOYSA-N
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Description

Embramine hydrochloride is an antihistamine and anticholinergic compound primarily used to relieve symptoms caused by severe allergic reactions. These symptoms may include skin irritation, red and itchy rashes, hives, sneezing, runny nose, and itchy eyes . This compound works by blocking the action of histamine, a natural substance responsible for allergic reactions .

Scientific Research Applications

Embramine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Embramine hydrochloride should be used with caution in patients with conditions such as glaucoma, urinary retention, or urinary obstruction since it may worsen the patient’s condition . It may cause side effects such as irregular heartbeat, headache, loss of appetite, constipation, increased sweating, weight gain, dry mouth, blurred vision, indigestion, nausea, and drowsiness . It’s also recommended to avoid driving or operating dangerous machinery as it may decrease alertness .

Biochemical Analysis

Biochemical Properties

Embramine hydrochloride is an antihistamine, which means it works by blocking the action of histamine, a substance in the body that causes allergic symptoms . It is also an anticholinergic, which means it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Cellular Effects

This compound can have various effects on cells, primarily due to its antihistaminic and anticholinergic properties. By blocking the action of histamine, it can help reduce inflammation, congestion, itching, and other allergic reactions . Its anticholinergic effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with histamine and acetylcholine receptors. As an antihistamine, it binds to histamine receptors, preventing histamine from exerting its effects . As an anticholinergic, it binds to acetylcholine receptors, inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

Like many drugs, its effects are likely to be time-dependent, with the onset and duration of action varying based on factors such as dosage and route of administration .

Metabolic Pathways

This compound is involved in the embramine H1-antihistamine action pathway

Subcellular Localization

Given its mechanism of action, it is likely to interact with receptors located on the cell membrane .

Preparation Methods

The synthesis of embramine hydrochloride involves the reaction of 4-bromophenylacetonitrile with phenylmagnesium bromide to form 1-(4-bromophenyl)-1-phenylethanol. This intermediate is then reacted with dimethylamine to yield embramine . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Embramine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions include N-oxides, amine derivatives, and substituted embramine compounds .

Comparison with Similar Compounds

Embramine hydrochloride is similar to other antihistamines such as diphenhydramine, chlorpheniramine, and brompheniramine. it is unique in its specific chemical structure, which includes a bromine atom and a phenylethoxy group. This structure contributes to its distinct pharmacological properties and efficacy in treating allergic reactions .

Similar Compounds

  • Diphenhydramine
  • Chlorpheniramine
  • Brompheniramine

This compound stands out due to its combination of antihistamine and anticholinergic effects, making it a versatile compound in the treatment of allergic conditions .

properties

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZATSMKDYYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13977-28-1
Record name Bromadryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13977-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMBRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Embramine Hydrochloride and its Manganese(II) complex?

A1: this compound is a biologically important drug used in the synthesis of novel compounds for potential antimicrobial applications. While the provided abstracts do not detail the specific molecular formula and weight of this compound, they shed light on its coordination chemistry.

Q2: What is the antimicrobial activity of the Manganese(II) complex with this compound?

A2: The research [] demonstrated that the Manganese(II) complex with this compound exhibited promising antimicrobial activity. The study evaluated its efficacy against a panel of bacteria, including both Gram-positive and Gram-negative strains. Notably, the complex effectively inhibited the growth of all tested bacterial strains, highlighting its broad-spectrum antibacterial potential. Furthermore, the researchers also assessed the antifungal activity of the complex against two different fungal species, comparing its potency to a standard antifungal drug. The results indicated that the complex displayed significant antifungal activity, suggesting its potential as a novel antifungal agent.

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